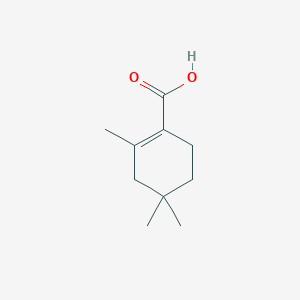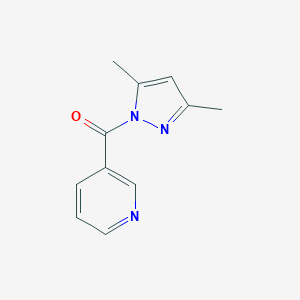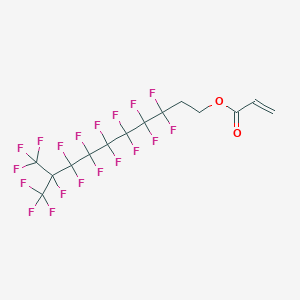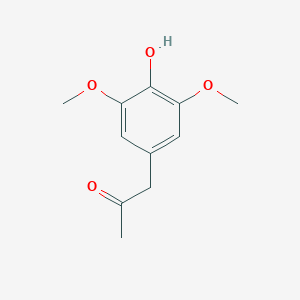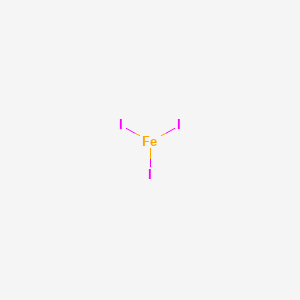
Triiodoiron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triiodoiron, also known as T3, is a thyroid hormone that plays a vital role in the regulation of metabolism, growth and development, and the maintenance of body temperature. Triiodoiron is synthesized in the thyroid gland by the enzymatic conversion of thyroxine (T4) into T3. The hormone is transported through the bloodstream and binds to specific receptors in target cells, where it exerts its physiological effects.
Mecanismo De Acción
The physiological effects of triiodoiron are mediated by binding to specific nuclear receptors, known as thyroid hormone receptors (TRs). These receptors are present in almost all cells in the body and regulate gene expression in response to changes in thyroid hormone levels. The binding of Triiodoiron to TRs leads to the activation or repression of target genes, resulting in changes in cellular metabolism, growth, and development.
Efectos Bioquímicos Y Fisiológicos
Triiodoiron has a wide range of biochemical and physiological effects, including the regulation of metabolism, thermogenesis, and growth and development. It has been shown to increase metabolic rate, stimulate lipolysis, and enhance glucose uptake in target tissues. Triiodoiron also plays a critical role in the development of the nervous system, bone growth, and the regulation of body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Triiodoiron is a powerful tool for investigating the role of thyroid hormones in metabolism, growth, and development. It has been used extensively in animal studies to investigate the effects of thyroid hormone deficiency and excess on various physiological processes. However, the use of triiodoiron in laboratory experiments is limited by its potential to cause thyroid hormone disruption and the need for careful dosing and monitoring.
Direcciones Futuras
There are several areas of research that hold promise for the future of triiodoiron research. These include investigating the role of thyroid hormones in the regulation of energy balance and metabolic disorders, exploring the potential therapeutic applications of triiodoiron in the treatment of obesity and metabolic diseases, and developing new methods for the targeted delivery of thyroid hormones to specific tissues.
Conclusion:
Triiodoiron is a critical hormone that plays a vital role in the regulation of metabolism, growth, and development. Its physiological effects are mediated by binding to specific nuclear receptors, leading to changes in gene expression and cellular metabolism. Triiodoiron has been extensively studied for its role in metabolism, thermogenesis, and growth and development, and holds promise for the development of new therapeutic interventions for metabolic disorders.
Métodos De Síntesis
The synthesis of triiodoiron is a complex process that involves the enzymatic conversion of thyroxine (T4) into Triiodoiron. This process is catalyzed by the enzyme 5'-deiodinase, which removes an iodine atom from the outer ring of T4 to produce Triiodoiron. The synthesis of Triiodoiron is regulated by the hypothalamus-pituitary-thyroid axis, which responds to changes in circulating levels of thyroid hormones.
Aplicaciones Científicas De Investigación
Triiodoiron has been extensively studied for its role in metabolism, growth and development, and thermogenesis. It has also been investigated for its potential therapeutic applications, including the treatment of hypothyroidism, obesity, and metabolic disorders. Triiodoiron has been shown to have beneficial effects on lipid metabolism, insulin sensitivity, and energy expenditure.
Propiedades
Número CAS |
15600-49-4 |
|---|---|
Nombre del producto |
Triiodoiron |
Fórmula molecular |
FeI3 |
Peso molecular |
436.56 g/mol |
Nombre IUPAC |
triiodoiron |
InChI |
InChI=1S/Fe.3HI/h;3*1H/q+3;;;/p-3 |
Clave InChI |
HEJPGFRXUXOTGM-UHFFFAOYSA-K |
SMILES |
[Fe](I)(I)I |
SMILES canónico |
[Fe+3].[I-].[I-].[I-] |
Otros números CAS |
15600-49-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



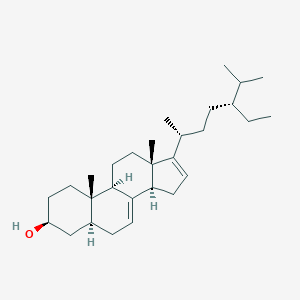
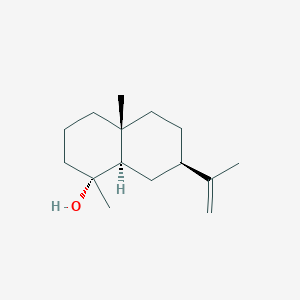
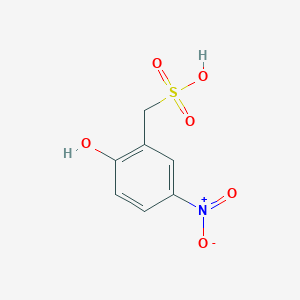
![1,1,1-Trichloro-2-[chloro-(1,1,1-trichloro-2-methylpropan-2-yl)oxyphosphoryl]oxy-2-methylpropane](/img/structure/B101055.png)
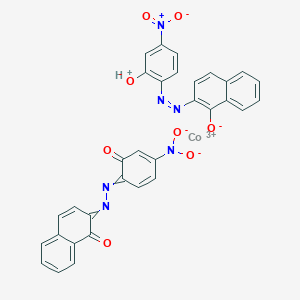
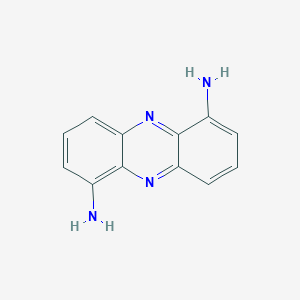
![3-Bromothieno[2,3-c]pyridine](/img/structure/B101063.png)
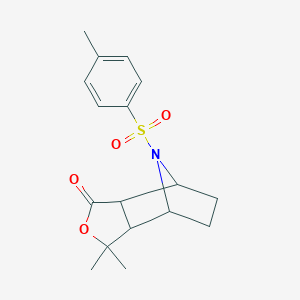
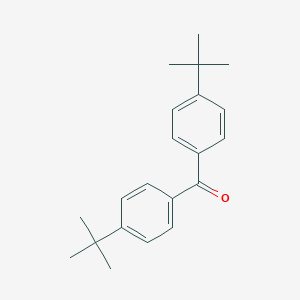
![2-(Hydroxymethyl)benzo[b]thiophene](/img/structure/B101068.png)
